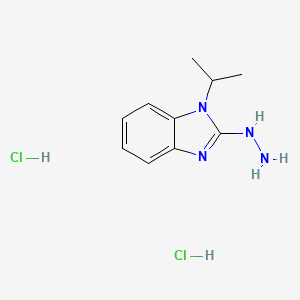

![molecular formula C5H8N2O B1404558 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane CAS No. 1273562-72-3](/img/structure/B1404558.png)

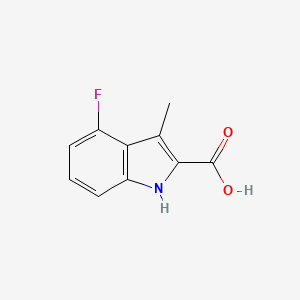

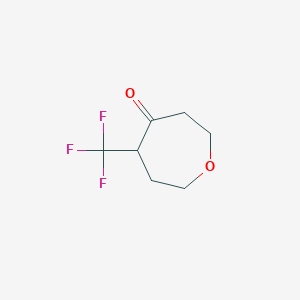

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane

Overview

Description

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane, also known as tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate , is a chemical compound with the molecular weight of 212.25 . It is a white to yellow powder or crystal .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Molecular Structure Analysis

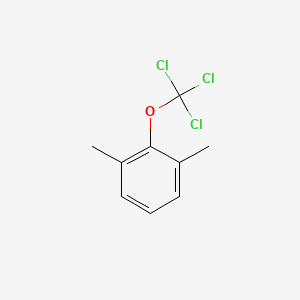

The 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane molecule contains a total of 17 bonds. There are 9 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 secondary amine .Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes involves a photocatalytic Minisci-like decarboxylative functionalization of aliphatic carboxylic acids, via the corresponding activated (hydroxyphthalimide) esters . This chemistry enables access to heterocycle-functionalized BCHep-containing structures .Physical And Chemical Properties Analysis

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane is a white to yellow powder or crystal . It has a molecular weight of 212.25 .Scientific Research Applications

- Application : The compound is used in the construction of biologically active diversely functionalized bicyclo [3.3.1]nonanes . These are used in the development of anticancer chemotherapeutics .

- Methods of Application : The compound is used in various synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .

- Results : The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Application : The compound is used in the design of high energy density compounds (HEDCs) for military, national defense, and civil applications .

- Methods of Application : The geometric structure calculations were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .

- Results : Density and detonation properties always increase with the increasing number of nitro groups and aza nitrogen atoms . Detonation velocity and detonation pressure were predicted in the range of 5.24–9.59 km/s and 9.97–43.44 GPa, respectively .

Scientific Field: Medicinal Chemistry

Scientific Field: Material Science

- Scientific Field: Chemical Synthesis

- Application : The compound is used in the synthesis of various chemical entities .

- Methods of Application : Multicomponent reactions, especially the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds, are a well-explored protocol to achieve bicyclo[3.3.1]nonane-3,7-diones .

- Results : Following these reports, Camps and coworkers reported the synthesis of 9-methoxy-9-methylbicyclo[3.3.1 .

- Scientific Field: Chemical Synthesis

- Application : The compound is used in the synthesis of various chemical entities .

- Methods of Application : Multicomponent reactions, especially the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds, are a well-explored protocol to achieve bicyclo[3.3.1]nonane-3,7-diones .

- Results : Following these reports, Camps and coworkers reported the synthesis of 9-methoxy-9-methylbicyclo[3.3.1 .

properties

IUPAC Name |

3,6-diazabicyclo[3.1.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-5-4-1-3(7-4)2-6-5/h3-4,7H,1-2H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFALVBFQCROPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC(=O)C1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

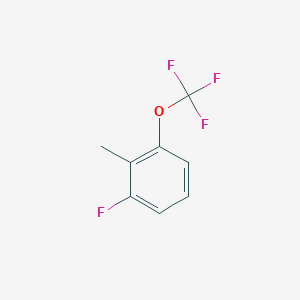

![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)